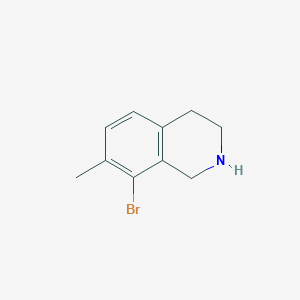
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O6 and its molecular weight is 465.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including those with substitutions similar to the query compound, have shown broad-spectrum antitumor activities, particularly against CNS, renal, breast, and leukemia cancer cell lines. This is attributed to their ability to inhibit key enzymes or receptors in cancer cells, such as EGFR-TK and B-RAF kinase, which are critical in cell proliferation and survival pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antihistaminic Activities
Compounds with oxadiazole and acetamide groups have been investigated for their antimicrobial properties. These studies have demonstrated that such compounds can exhibit significant activity against a range of microbial species, including bacteria and fungi, making them potential candidates for antimicrobial drug development (Rao & Reddy, 1994). Additionally, derivatives with similar structures have been explored for their antihistaminic activity, indicating potential applications in allergic response management (Rao & Reddy, 1994).
Analgesic and Anti-Inflammatory Activities
Compounds featuring dihydroisoquinolin and acetamide moieties, akin to the query compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Material Science and Molecular Docking
In material science, derivatives with oxadiazole and quinazolinone groups have been studied for their physical properties, such as density, viscosity, and ultrasonic sound velocity in various solvents. These studies provide valuable insights into the interaction mechanisms and solvation behaviors of such compounds, which are crucial for designing new materials with tailored properties (Godhani et al., 2013). Furthermore, molecular docking studies have been conducted to understand the binding affinities and modes of action of similar compounds on target proteins, aiding in the rational design of drugs with improved efficacy and selectivity (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6/c1-14-24-21(34-26-14)10-11-27-22(30)16-6-4-5-7-18(16)28(23(27)31)13-20(29)25-17-12-15(32-2)8-9-19(17)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBTCDPXPSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


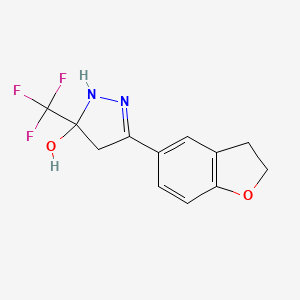
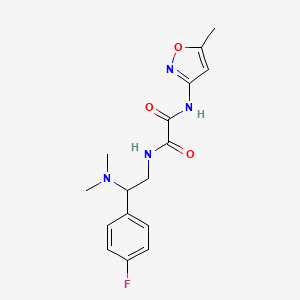

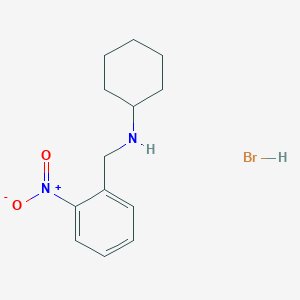

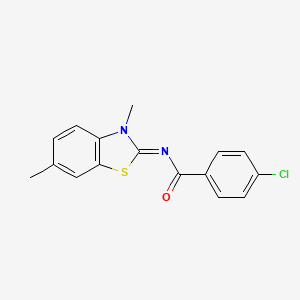
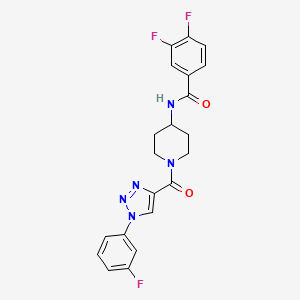


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
